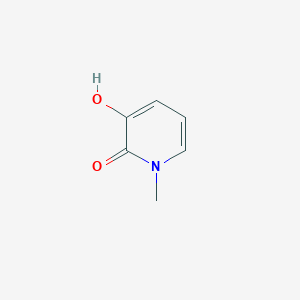

1-Methyl-3-hydroxy-2(1H)-pyridinone

Cat. No. B098225

Key on ui cas rn:

19365-01-6

M. Wt: 125.13 g/mol

InChI Key: QUKDWRYJPHUXQR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05624901

Procedure details

1-Methyl-3-hydroxy-2(1H)-pyridinone (1) (6.25 g, 50 mmol) is mixed with anhydrous potassium carbonate (36 g, 0.26 mol). The vacuum dried mixture is put in a Parr bomb which is then filled with dry carbon dioxide gas (850 psi) and heated to 175°-185° C. for 3 days. The cooled bomb is opened and the resultant pale yellow solid is dissolved in ice water and acidified with 6N HCl to produce a beige crystalline product (7.42 g, 87.5%), m.p. 243°-245° C. (dec). 1H NMR (250 MHz, DMSO-d6): δ3.469 (s, 3H), 6.357 (d, 1H, J=7.33), 7.166 (d, 1H, J=7.19), 7.27 (s,br, 1H). 1H NMR (250 MHz, D2O-NaOD): d 3.342 (s, 3H), 6.176 (d, 1H, J=6.94), 6.487 (d, 1H, J=7.00). Anal. for C7H7NO4 (169.14): Calcd. (found): C, 49.71 (49.74); H, 4.17 (4.30); N 8.28 (8.16).

Name

Yield

87.5%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([OH:8])[C:3]1=[O:9].[C:10](=O)([O-:12])[O-:11].[K+].[K+]>>[C:10]([C:5]1[CH:6]=[CH:7][N:2]([CH3:1])[C:3](=[O:9])[C:4]=1[OH:8])([OH:12])=[O:11] |f:1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6.25 g

|

|

Type

|

reactant

|

|

Smiles

|

CN1C(C(=CC=C1)O)=O

|

|

Name

|

|

|

Quantity

|

36 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The vacuum dried mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is then filled with dry carbon dioxide gas (850 psi)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 175°-185° C. for 3 days

|

|

Duration

|

3 d

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the resultant pale yellow solid is dissolved in ice water

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(O)C1=C(C(N(C=C1)C)=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 7.42 g | |

| YIELD: PERCENTYIELD | 87.5% | |

| YIELD: CALCULATEDPERCENTYIELD | 87.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |